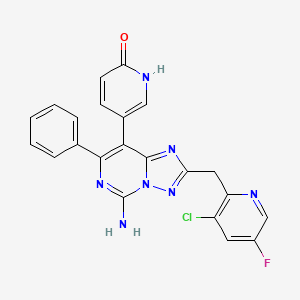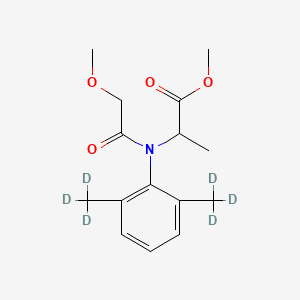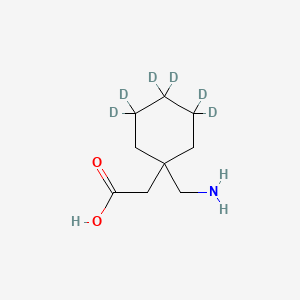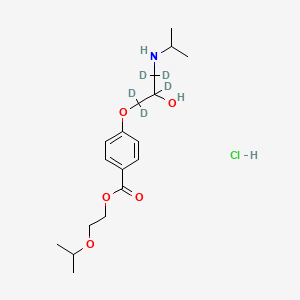
Salmeterol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol, as well as to develop and validate analytical methods for its detection and quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the catalytic hydrogenation of salmeterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the salmeterol molecule. The final product is then purified and characterized to confirm its deuterium content and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Salmeterol-d4 is widely used in scientific research for various applications, including:
Analytical Method Development: It is used as an internal standard in mass spectrometry and other analytical techniques to develop and validate methods for detecting and quantifying salmeterol.
Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.
Drug Development: this compound is used in the development of new formulations and delivery methods for salmeterol, such as sustained-release formulations.
Biological Research: It is used to investigate the biological effects of salmeterol on various cell types and tissues.
Mecanismo De Acción
Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
Comparación Con Compuestos Similares
Salmeterol: The non-deuterated form of salmeterol.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Albuterol: A short-acting beta-2 adrenergic receptor agonist with a shorter duration of action compared to salmeterol.
Uniqueness of Salmeterol-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make it easier to distinguish this compound from other compounds in analytical studies, allowing for more accurate and precise measurements .
Propiedades
Fórmula molecular |
C25H37NO4 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
Clave InChI |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O |
SMILES canónico |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



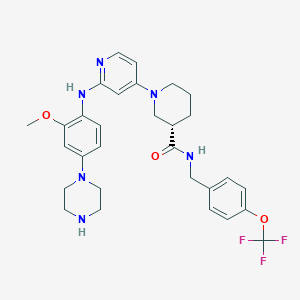
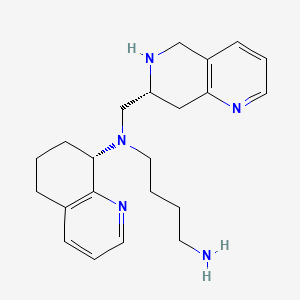
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

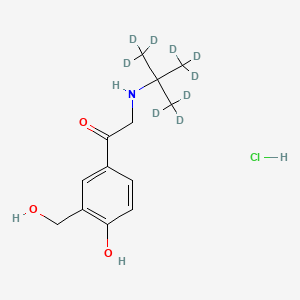
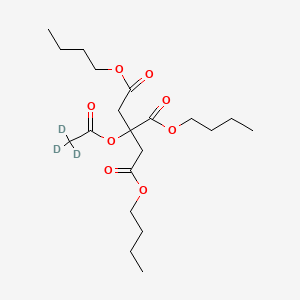
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
